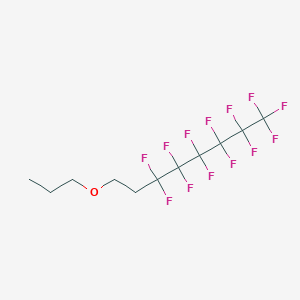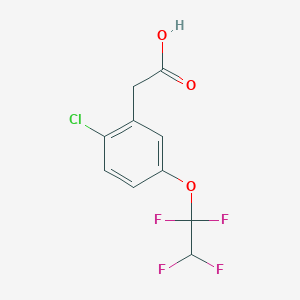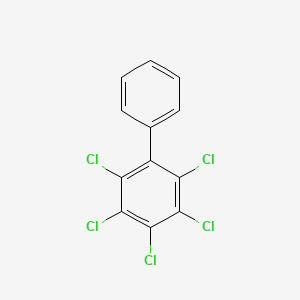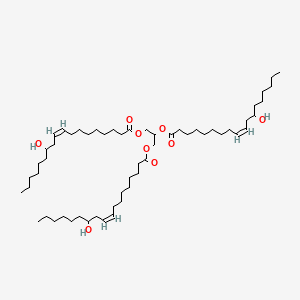![molecular formula C12H22O4 B8270453 [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate CAS No. 26315-61-7](/img/structure/B8270453.png)
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl and a propan-2-yl group, along with an oxoacetate group and a hydrate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methyl and propan-2-yl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base.
Addition of the oxoacetate group: This step involves the esterification of the cyclohexyl ring with oxoacetic acid under acidic conditions.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetate group to a hydroxyl group, forming an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoacetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate exerts its effects involves interactions with specific molecular targets. The oxoacetate group can interact with enzymes, inhibiting their activity and leading to various biological effects. The compound may also modulate signaling pathways, affecting cellular processes such as inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate can be compared with similar compounds such as:
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate: Lacks the oxo group, leading to different reactivity and biological activity.
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxyacetate: Contains a hydroxyl group instead of an oxo group, affecting its chemical properties and interactions.
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate: Without the hydrate, it has different solubility and stability characteristics.
Propriétés
Numéro CAS |
26315-61-7 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2-oxoacetate;hydrate |
InChI |
InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2 |
Clé InChI |
VUSFWFWBNKEYQY-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C=O)C(C)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)










![sodium;4-[(2E)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate](/img/structure/B8270486.png)
